Lta4H-IN-4

Description

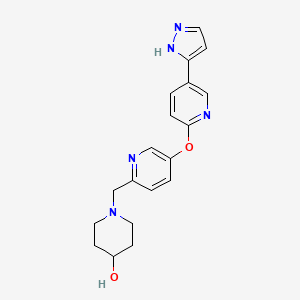

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21N5O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

1-[[5-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-pyridinyl]methyl]piperidin-4-ol |

InChI |

InChI=1S/C19H21N5O2/c25-16-6-9-24(10-7-16)13-15-2-3-17(12-20-15)26-19-4-1-14(11-21-19)18-5-8-22-23-18/h1-5,8,11-12,16,25H,6-7,9-10,13H2,(H,22,23) |

InChI Key |

UZAUVYWHEDBLBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)CC2=NC=C(C=C2)OC3=NC=C(C=C3)C4=CC=NN4 |

Origin of Product |

United States |

Foundational & Exploratory

LTA4H-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Due to its central role in inflammation, LTA4H has emerged as a significant therapeutic target for a variety of inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of LTA4H inhibitors, with a specific focus on the potent and selective inhibitor, SC-57461A, as a representative molecule in the absence of specific data for "LTA4H-IN-4". This document will detail its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction to Leukotriene A4 Hydrolase (LTA4H)

LTA4H is a cytosolic enzyme with two distinct catalytic activities: an epoxide hydrolase activity and an aminopeptidase activity.[1]

-

Epoxide Hydrolase Activity: This is the most well-characterized function of LTA4H. It involves the hydrolysis of the unstable epoxide LTA4 to form LTB4. LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a crucial role in the initiation and amplification of inflammatory responses.[2]

-

Aminopeptidase Activity: LTA4H can also function as an aminopeptidase, cleaving the N-terminal proline from the tripeptide Pro-Gly-Pro (PGP). PGP is a chemoattractant for neutrophils, and its degradation by LTA4H is thought to be an anti-inflammatory or pro-resolving mechanism.

The dual and opposing roles of LTA4H in inflammation make it a complex but attractive drug target. Inhibitors of LTA4H aim to reduce the production of the pro-inflammatory mediator LTB4.[2]

Mechanism of Action of LTA4H Inhibitors

LTA4H inhibitors, such as SC-57461A, act by binding to the active site of the LTA4H enzyme, thereby preventing the conversion of LTA4 to LTB4.[3] SC-57461A is a potent, orally active, and selective inhibitor of LTA4H.[4] It has been shown to be a competitive inhibitor of the enzyme.[5] The inhibition of LTA4H leads to a reduction in the levels of LTB4, which in turn dampens the inflammatory response by decreasing the recruitment and activation of immune cells.[2]

Signaling Pathway

The inhibition of LTA4H by compounds like SC-57461A directly impacts the leukotriene biosynthetic pathway, a critical component of the broader arachidonic acid cascade.

Quantitative Data for LTA4H Inhibitor: SC-57461A

The inhibitory potency of SC-57461A has been quantified in various assays, demonstrating its high affinity and effectiveness in cellular systems.

| Parameter | Species | Assay System | Value | Reference(s) |

| IC50 | Human | Recombinant LTA4 Hydrolase | 2.5 nM | [4][5] |

| Mouse | Recombinant LTA4 Hydrolase | 3 nM | [4] | |

| Rat | Recombinant LTA4 Hydrolase | 23 nM | [4] | |

| IC50 | Human | Ionophore-stimulated Whole Blood | 49 nM | [4][5][6][7][8] |

| Mouse | Ionophore-stimulated Whole Blood | 166 nM | [4] | |

| Rat | Ionophore-stimulated Whole Blood | 466 nM | [4] | |

| Ki | Human | Recombinant LTA4 Hydrolase | 23 nM | [5][7] |

Experimental Protocols

LTA4H Enzyme Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against recombinant LTA4H.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human LTA4 hydrolase is diluted to the desired concentration in an appropriate assay buffer.

-

SC-57461A is serially diluted to create a range of concentrations.

-

The substrate, LTA4, is prepared fresh before use.[1]

-

-

Pre-incubation:

-

The recombinant LTA4H enzyme is pre-incubated with the various concentrations of SC-57461A for a specified time to allow for inhibitor binding.

-

-

Reaction Initiation:

-

The enzymatic reaction is initiated by the addition of the LTA4 substrate.

-

-

Incubation:

-

The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Reaction Termination:

-

The reaction is stopped, typically by the addition of a quenching solution or by protein precipitation.

-

-

Product Quantification:

-

The amount of LTB4 produced is quantified using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

-

Human Whole Blood Assay for LTB4 Production

This cellular assay measures the inhibitory effect of a compound on LTB4 synthesis in a more physiologically relevant ex vivo system.

Detailed Methodology:

-

Blood Collection:

-

Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

-

Incubation with Inhibitor:

-

Aliquots of the whole blood are incubated with various concentrations of SC-57461A or a vehicle control for a specified time at 37°C.

-

-

Stimulation of LTB4 Production:

-

Incubation:

-

The blood is further incubated to allow for LTB4 production.

-

-

Plasma Separation:

-

The reaction is stopped, and plasma is separated by centrifugation.

-

-

LTB4 Measurement:

-

The concentration of LTB4 in the plasma is measured by ELISA.

-

-

Data Analysis:

-

The IC50 value is calculated by determining the concentration of SC-57461A that causes a 50% reduction in LTB4 production compared to the vehicle-treated control.

-

Selectivity Profile

SC-57461A has been shown to be highly selective for LTA4H. It does not significantly inhibit other key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, cyclooxygenase-1 (COX-1), or cyclooxygenase-2 (COX-2).[6] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the inhibitor.

Conclusion

While specific information on "this compound" is not publicly available, the detailed characterization of representative LTA4H inhibitors like SC-57461A provides a robust framework for understanding the mechanism of action of this class of compounds. These inhibitors potently and selectively block the epoxide hydrolase activity of LTA4H, leading to a significant reduction in the production of the pro-inflammatory mediator LTB4. The experimental protocols outlined in this guide are standard methods for evaluating the efficacy and potency of novel LTA4H inhibitors, which are critical steps in the drug development process for new anti-inflammatory therapies.

References

- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. SC57461A |CAS:423169-68-0 Probechem Biochemicals [probechem.com]

- 8. SC-57461A - Cayman Chemical [bioscience.co.uk]

An In-depth Technical Guide to Leukotriene A4 Hydrolase (LTA4H) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[1][2] Elevated levels of LTB4 are implicated in the pathology of numerous inflammatory diseases, making LTA4H a compelling therapeutic target.[3][4] This guide provides a comprehensive technical overview of LTA4H inhibition, focusing on the mechanism of action, experimental evaluation, and key data for representative inhibitors. Due to the lack of publicly available information on a specific compound designated "LTA4H-IN-4," this document will utilize data from well-characterized LTA4H inhibitors such as LYS006, AKST1220, SC57461A, and ARM1 to illustrate the principles of LTA4H inhibition.

The Role of LTA4H in Inflammation

LTA4H is a cytosolic enzyme that functions as both an epoxide hydrolase and an aminopeptidase.[5][6] Its primary pro-inflammatory role stems from its epoxide hydrolase activity, which is the final and rate-limiting step in the biosynthesis of LTB4.[3][7] LTB4 exerts its effects by binding to its high-affinity receptor, BLT1, on the surface of immune cells, leading to a cascade of events including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[8]

The aminopeptidase activity of LTA4H is involved in the degradation of the chemotactic tripeptide Pro-Gly-Pro (PGP), suggesting a potential anti-inflammatory role by resolving neutrophil infiltration.[4][9] This dual functionality presents a nuanced challenge in the development of LTA4H inhibitors, with some research focusing on selective inhibition of the epoxide hydrolase activity.[4]

Mechanism of Action of LTA4H Inhibitors

LTA4H inhibitors work by binding to the active site of the enzyme, preventing the conversion of LTA4 to LTB4.[1] This leads to a reduction in the levels of this potent pro-inflammatory mediator, thereby dampening the inflammatory response.[1] The specificity of these inhibitors for LTA4H is a key advantage, as it minimizes off-target effects that can be associated with broader anti-inflammatory agents.[1]

Quantitative Data for Exemplary LTA4H Inhibitors

The following tables summarize key quantitative data for several well-characterized LTA4H inhibitors. This data is essential for comparing the potency, efficacy, and pharmacokinetic properties of different compounds.

Table 1: In Vitro Potency of LTA4H Inhibitors

| Compound | Assay Type | Species | IC50 | Ki | Reference |

| LYS006 (LTA4H-IN-1) | LTA4H enzyme inhibition (Arg-AMC hydrolysis) | Human | 2 nM | - | [10] |

| LYS006 | Human Whole Blood (LTB4 biosynthesis) | Human | 167 nM | - | [10] |

| LYS006 | Human Whole Blood (LTB4 biosynthesis) | Human | ~57 ng/mL (IC90) | - | [3] |

| ARM1 | LTA4H enzyme inhibition | Human | - | 2.3 µM | [4] |

| Compound 14 | LTA4H hydrolase assay | - | 150 nM | - | [11] |

| Compound 14 | Human Whole Blood (LTB4 production) | Human | 131 nM | - | [11] |

Table 2: Preclinical and Clinical Data for LYS006

| Parameter | Species | Value | Route of Administration | Reference |

| In vivo LTB4 inhibition | Mouse | 43% reduction at 0.3 mg/kg | Oral (p.o.) | [10] |

| Phase I Clinical Trial | Human | >90% target inhibition at 20 mg b.i.d. | Oral (p.o.) | [3][12] |

| Absorption | Human | Rapid | Oral (p.o.) | [3][12] |

| Half-life | Human | Long terminal half-life | Oral (p.o.) | [3][12] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of LTA4H inhibitors. Below are methodologies for key in vitro and in vivo assays.

In Vitro LTA4H Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LTA4H.

Materials:

-

Human recombinant LTA4H enzyme (Cayman Chemical)

-

Leukotriene A4 (LTA4) methyl ester (Cayman Chemical)

-

Bovine Serum Albumin (BSA)

-

Sodium phosphate buffer, pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Test compounds

-

LTB4 ELISA kit (R&D Systems or similar)

Protocol:

-

Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere.[13] Dilute the resulting LTA4 solution in a freshly prepared buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA and a small percentage of DMSO).[13]

-

Enzyme Reaction: In a microplate, combine the human recombinant LTA4H enzyme with the test compound (dissolved in DMSO) at various concentrations.

-

Initiate the reaction by adding the freshly prepared LTA4 substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).

-

Quantification of LTB4: Stop the reaction and measure the amount of LTB4 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[13]

-

Data Analysis: Calculate the percent inhibition of LTA4H activity for each concentration of the test compound and determine the IC50 value.

Cell-Based LTB4 Production Assay (Human Whole Blood)

This assay assesses the inhibitory activity of a compound in a more physiologically relevant environment.

Materials:

-

Freshly drawn human whole blood (from healthy volunteers)

-

Calcium ionophore A23187

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

LTB4 ELISA kit

Protocol:

-

Blood Collection: Collect human venous blood into heparinized tubes.

-

Compound Incubation: Aliquot the whole blood into microplate wells and add the test compound at various concentrations. Incubate for a defined period (e.g., 30 minutes) at 37°C.[3][14]

-

Stimulation: Stimulate LTB4 production by adding calcium ionophore A23187 to a final concentration of 1-10 µM.[15][16][17]

-

Incubation: Incubate the stimulated blood for a further 30 minutes at 37°C.[3][14]

-

Sample Preparation: Stop the reaction by placing the plate on ice and then centrifuge to separate the plasma.

-

LTB4 Quantification: Measure the LTB4 concentration in the plasma using an ELISA kit.

-

Data Analysis: Determine the IC50 value of the test compound for the inhibition of LTB4 production.

In Vivo Animal Models of Inflammation

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of LTA4H inhibitors.

Commonly Used Models:

-

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation.[18] A sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema, which can be measured over time. The reduction in paw volume in treated animals compared to a vehicle control group indicates anti-inflammatory activity.

-

Lipopolysaccharide (LPS)-Induced Lung Inflammation: Intranasal or intratracheal administration of LPS induces a robust neutrophilic inflammation in the lungs.[4][9] Efficacy is assessed by measuring the reduction in inflammatory cell influx (particularly neutrophils) into the bronchoalveolar lavage fluid (BALF) and the levels of LTB4 in the BALF.

-

Collagen-Induced Arthritis: This is a model of chronic autoimmune inflammation that shares many pathological features with human rheumatoid arthritis.[19] The therapeutic effect of an LTA4H inhibitor can be evaluated by monitoring clinical scores of arthritis, paw swelling, and histological analysis of joint destruction.

Visualizations

LTA4H Signaling Pathway

Caption: The LTA4H signaling pathway, illustrating the conversion of arachidonic acid to LTB4 and the point of intervention for LTA4H inhibitors.

Experimental Workflow for In Vitro LTA4H Inhibition Assay

Caption: A typical experimental workflow for determining the in vitro inhibitory activity of a compound against LTA4H.

Conclusion

LTA4H remains a highly attractive target for the development of novel anti-inflammatory therapeutics. The availability of potent and selective inhibitors, coupled with robust in vitro and in vivo assays, provides a clear path for the discovery and development of new chemical entities. While information on "this compound" is not available in the public domain, the data and protocols presented for exemplary inhibitors in this guide offer a solid framework for researchers, scientists, and drug development professionals working in this promising area. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of LTA4H inhibitors to maximize their therapeutic potential across a range of inflammatory disorders.

References

- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 2. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. genecards.org [genecards.org]

- 7. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced generation of leukotriene B4 from calcium ionophore-stimulated rat peritoneal inflammatory cells: a possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IL-3 and IL-5 enhance the production of LTB4 stimulated by calcium ionophore in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enhanced generation of leukotriene B4 and superoxide radical from calcium ionophore (A23187) stimulated human neutrophils after priming with interferon-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ijpsr.com [ijpsr.com]

Lta4H-IN-4: A Technical Guide to Leukotriene A4 Hydrolase Inhibition

Disclaimer: No specific public data was found for a compound designated "Lta4H-IN-4." This guide provides a comprehensive overview of Leukotriene A4 Hydrolase (LTA4H) and the function of its inhibitors, based on available scientific literature. The data and protocols presented are representative of known LTA4H inhibitors.

Introduction to Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in inflammatory pathways.[1][2][3] It possesses two distinct enzymatic activities: an epoxide hydrolase activity and an aminopeptidase activity. This dual functionality places LTA4H at a crucial juncture in the regulation of inflammation, making it an attractive target for therapeutic intervention in a variety of inflammatory diseases.[4][5]

The primary pro-inflammatory role of LTA4H is mediated by its epoxide hydrolase activity . It catalyzes the conversion of Leukotriene A4 (LTA4), an unstable epoxide, into Leukotriene B4 (LTB4).[1][2][6] LTB4 is a potent lipid mediator and chemoattractant that recruits and activates immune cells, particularly neutrophils, to sites of inflammation.[5][7] Elevated levels of LTB4 are associated with numerous inflammatory conditions, including respiratory diseases, inflammatory bowel disease, and arthritis.[8]

Conversely, the aminopeptidase activity of LTA4H can contribute to the resolution of inflammation. This activity is responsible for the degradation of the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[1] By degrading PGP, LTA4H can dampen the inflammatory response.

Given its central role in promoting inflammation through LTB4 synthesis, inhibition of the epoxide hydrolase activity of LTA4H is a key strategy for the development of novel anti-inflammatory therapeutics.

The Function of LTA4H Inhibitors

LTA4H inhibitors are small molecules designed to specifically block the epoxide hydrolase activity of the LTA4H enzyme.[5] By binding to the active site of the enzyme, these inhibitors prevent the conversion of LTA4 to LTB4.[8][9] This targeted intervention leads to a significant reduction in the production of the pro-inflammatory mediator LTB4, thereby diminishing the inflammatory response.[5] The primary therapeutic goal of LTA4H inhibitors is to mitigate the excessive inflammation that characterizes various diseases.

Signaling Pathway of LTA4H and its Inhibition

The biosynthesis of LTB4 is a key component of the arachidonic acid cascade. The pathway and the point of intervention for LTA4H inhibitors are illustrated below.

References

- 1. uniprot.org [uniprot.org]

- 2. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 3. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutrophil elastase-dependent cleavage of LTA4H alters its aminopeptidase activity in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

LTA4H-IN-4 and the Leukotriene B4 Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory cascade, playing a critical role in the recruitment and activation of leukocytes. The final and rate-limiting step in its biosynthesis is catalyzed by Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme. This dual functionality, possessing both pro-inflammatory epoxide hydrolase activity and potentially anti-inflammatory aminopeptidase activity, makes LTA4H a compelling and complex target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides an in-depth overview of the LTB4 synthesis pathway, the role of LTA4H, and the pharmacological modulation of this enzyme by inhibitors. While specific public data on a compound designated "Lta4H-IN-4" is limited, this document will focus on the broader class of LTA4H inhibitors, detailing their mechanism of action, quantitative data for representative compounds, and key experimental protocols for their evaluation.

The Leukotriene B4 (LTB4) Synthesis Pathway

The biosynthesis of LTB4 is a multi-step enzymatic cascade initiated by the release of arachidonic acid (AA) from the cell membrane.[1] This pathway is predominantly active in myeloid cells such as neutrophils, macrophages, and mast cells.[2]

The key steps are as follows:

-

Arachidonic Acid Release : Upon cellular stimulation by inflammatory signals, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and hydrolyzes membrane phospholipids to release arachidonic acid (AA).[3]

-

Formation of LTA4 : Free AA is then converted to the unstable epoxide, Leukotriene A4 (LTA4). This conversion is carried out by the sequential action of 5-lipoxygenase (5-LOX) and the 5-lipoxygenase-activating protein (FLAP).[3]

-

Conversion to LTB4 : LTA4 serves as a substrate for Leukotriene A4 Hydrolase (LTA4H), which catalyzes its hydrolysis into Leukotriene B4 (5S,12R-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid).[4][5] This is the final and committed step in LTB4 production.[6] LTA4H is primarily a cytosolic enzyme.[7]

-

Alternative Pathway (Cysteinyl Leukotrienes) : Alternatively, LTA4 can be conjugated with glutathione by LTC4 synthase to form LTC4, the parent of the cysteinyl leukotrienes (LTD4 and LTE4), which are involved in allergic and asthmatic responses.

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; AA [label="Arachidonic Acid (AA)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; LTB4 [label="Leukotriene B4 (LTB4)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; LTC4 [label="Leukotriene C4 (LTC4)\n(Cysteinyl Leukotrienes)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Inflammation [label="Pro-inflammatory Effects\n(Neutrophil Chemotaxis)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Enzymes (as labels on edges) cPLA2 [label="cPLA2", shape=plaintext, fontcolor="#4285F4"]; "5-LOX/FLAP" [label="5-LOX / FLAP", shape=plaintext, fontcolor="#4285F4"]; LTA4H [label="LTA4 Hydrolase (LTA4H)", shape=plaintext, fontcolor="#4285F4"]; LTC4S [label="LTC4 Synthase", shape=plaintext, fontcolor="#4285F4"];

// Edges Membrane -> AA [xlabel=" cPLA2", fontcolor="#4285F4"]; AA -> LTA4 [xlabel=" 5-LOX / FLAP", fontcolor="#4285F4"]; LTA4 -> LTB4 [xlabel=" LTA4H", fontcolor="#4285F4"]; LTA4 -> LTC4 [xlabel=" LTC4S", fontcolor="#4285F4"]; LTB4 -> Inflammation; } Captioned Diagram: The Leukotriene B4 (LTB4) Synthesis Pathway.

LTA4H: A Dual-Function Enzyme

LTA4H is a unique enzyme with two distinct catalytic activities residing in overlapping active sites.[8]

-

Epoxide Hydrolase (EH) Activity : This is the pro-inflammatory function that converts LTA4 to LTB4.[5] LTB4 is a powerful chemoattractant for immune cells, particularly neutrophils, and its production is a key driver of the inflammatory response.[2]

-

Aminopeptidase (AP) Activity : LTA4H can also cleave and inactivate certain peptides, notably the tripeptide Pro-Gly-Pro (PGP).[6] PGP is a chemoattractant derived from collagen breakdown that can perpetuate neutrophilic inflammation. By degrading PGP, the aminopeptidase function of LTA4H may serve an anti-inflammatory or inflammation-resolving role.[6]

This dual functionality presents a significant challenge and opportunity in drug development. Early LTA4H inhibitors were non-selective, inhibiting both activities.[1] However, there is growing interest in developing selective inhibitors that only block the pro-inflammatory epoxide hydrolase activity while sparing the potentially beneficial aminopeptidase function.[6]

LTA4H Inhibitors: Mechanism and Quantitative Data

LTA4H inhibitors are a class of drugs that block the enzymatic activity of LTA4H, thereby reducing the production of LTB4 and diminishing the inflammatory response.[2] These small molecules are designed to bind to the active site of the enzyme, preventing the conversion of LTA4 to LTB4.[9] This targeted approach is attractive compared to broader anti-inflammatory agents that may have more widespread side effects.[2]

While detailed public information for a specific compound named "this compound" is scarce, data for several other LTA4H inhibitors are available. The table below summarizes the inhibitory potency (IC50) of various compounds against LTA4H.

| Compound Name | Target/Assay | IC50 | Reference |

| LTA4H-IN-1 | LTA4H | 2 nM | [10] |

| LTA4H-IN-2 | LTA4H | < 3 nM | [10] |

| LTA4H-IN-3 | LTA4H | 28 nM | [10] |

| LTA4H-IN-5 | LTA4H (hydrolase) | 16.93 nM | [10] |

| LTA4H-IN-5 | LTA4H (aminopeptidase) | 0.38 nM | [10] |

| SC-57461A | LTA4H (epoxide hydrolase) | Potent inhibitor | [1] |

| DG-051 | LTA4H (human whole blood) | 510 nM | [11] |

| ARM1 | LTB4 production (neutrophils) | ~0.5 µM | [1] |

| JNJ-40929837 | LTA4H | Potent inhibitor | [1] |

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.

Experimental Protocols for Evaluating LTA4H Inhibitors

The characterization of LTA4H inhibitors involves a series of in vitro, cell-based, and in vivo assays to determine potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LTA4H.

Objective : To determine the IC50 of a test compound against the epoxide hydrolase activity of LTA4H.

Methodology :[12]

-

Substrate Preparation : Leukotriene A4 (LTA4) is freshly prepared by hydrolyzing its more stable methyl ester precursor (LTA4 methyl ester) in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere.

-

Enzyme Incubation : Purified recombinant human LTA4H enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4) for 15 minutes at 37°C.

-

Reaction Initiation : The enzymatic reaction is initiated by adding the freshly prepared LTA4 substrate to the enzyme-inhibitor mixture. The reaction is allowed to proceed for 10 minutes at 37°C.

-

Reaction Termination & Quantification : The reaction is stopped by significant dilution in assay buffer. The amount of LTB4 produced is then quantified using a commercially available LTB4 Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12]

-

Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based LTB4 Production Assay

This assay measures the effect of an inhibitor on LTB4 production in a physiologically relevant cellular context, typically using human neutrophils.

Objective : To assess the potency of a test compound in inhibiting LTB4 synthesis in stimulated human neutrophils.

-

Neutrophil Isolation : Primary human neutrophils are isolated from the whole blood of healthy donors using standard density gradient centrifugation techniques.

-

Cell Treatment : Isolated neutrophils (e.g., 1 x 10^6 cells/mL) are pre-incubated with various concentrations of the test compound or vehicle control.

-

Cellular Stimulation : The cells are then stimulated to produce LTB4. Common stimuli include:

-

Sample Collection : After a short incubation period (e.g., 1-15 minutes) at 37°C, the reaction is stopped by centrifugation in the cold. The cell-free supernatant is collected for analysis.[3][13]

-

LTB4 Quantification : The concentration of LTB4 in the supernatant is measured by ELISA.[3]

-

Data Analysis : The IC50 value is calculated based on the dose-dependent inhibition of LTB4 production.

// Nodes Start [label="Start:\nTest Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Assay1 [label="In Vitro Assay:\nPurified LTA4H Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Assay2 [label="Cell-Based Assay:\nIsolated Human Neutrophils", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Assay3 [label="In Vivo Model:\nAnimal Model of Inflammation", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Result1 [label="Determine Enzymatic IC50", shape=document, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Result2 [label="Determine Cellular IC50", shape=document, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Result3 [label="Assess Anti-Inflammatory Efficacy", shape=document, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Edges Start -> Assay1; Start -> Assay2; Assay1 -> Result1; Assay2 -> Result2; Result2 -> Assay3; Assay3 -> Result3; } Captioned Diagram: General Workflow for LTA4H Inhibitor Evaluation.

In Vivo Models of Inflammation

Animal models are crucial for evaluating the therapeutic potential of LTA4H inhibitors in a complex biological system.

Objective : To determine the efficacy of an LTA4H inhibitor in reducing inflammation in vivo.

-

Carrageenan-Induced Paw Edema : An acute model where an inflammatory agent (carrageenan) is injected into the paw of a rodent, causing measurable swelling. The efficacy of the test compound, typically administered orally, is assessed by its ability to reduce this edema.[15]

-

Collagen-Induced Arthritis (CIA) : A model of chronic, autoimmune-driven inflammation that shares features with human rheumatoid arthritis. LTA4H inhibitors can be evaluated for their ability to reduce the clinical signs of arthritis, such as joint swelling and inflammation.

-

Zymosan-Induced Air Pouch : This model involves creating a subcutaneous air pouch in a mouse and injecting zymosan to induce an inflammatory response. The effectiveness of an inhibitor is measured by its ability to decrease the infiltration of inflammatory cells (especially neutrophils) and the levels of LTB4 in the pouch exudate.

Conclusion

Leukotriene A4 Hydrolase is a pivotal enzyme in the production of the pro-inflammatory mediator LTB4. Its dual enzymatic nature adds a layer of complexity to its biology and presents a sophisticated challenge for drug design. Inhibitors of LTA4H have demonstrated significant potential in preclinical models of inflammation, and ongoing research is focused on developing highly potent and selective compounds. A thorough understanding of the LTB4 synthesis pathway and the application of robust in vitro and in vivo experimental protocols are essential for the successful development of novel LTA4H-targeted therapeutics for a range of inflammatory and autoimmune disorders.

References

- 1. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 3. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. pnas.org [pnas.org]

- 7. genecards.org [genecards.org]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DG-051 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Early Production of the Neutrophil-Derived Lipid Mediators LTB4 and LXA4 Is Modulated by Intracellular Infection with Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The effect of leukotriene synthesis inhibitors in models of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Leukotriene A4 Hydrolase (LTA4H) Inhibitors

Disclaimer: The specific compound "Lta4H-IN-4" is not readily identifiable in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the discovery and development process for inhibitors of Leukotriene A4 Hydrolase (LTA4H), a well-established therapeutic target. The data and methodologies presented are representative of the field and are based on published research on various LTA4H inhibitors.

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1][2][3][4] It acts as an epoxide hydrolase, catalyzing the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[1][2][3][4] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, implicating it in the pathophysiology of a wide range of inflammatory diseases.[1][2] Consequently, inhibiting LTA4H to reduce LTB4 production has emerged as a promising therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and cardiovascular diseases.[1][5][6]

This technical guide details the core aspects of the discovery and development of LTA4H inhibitors, intended for researchers, scientists, and drug development professionals.

Mechanism of Action of LTA4H Inhibitors

LTA4H inhibitors function by binding to the active site of the enzyme, thereby preventing the hydrolysis of LTA4 to LTB4.[1] This targeted intervention reduces the levels of the pro-inflammatory mediator LTB4, leading to a dampening of the inflammatory response.[1] Many inhibitors are designed to chelate the zinc ion essential for the enzyme's catalytic activity.[7] More recent developments have focused on non-zinc-chelating inhibitors to improve selectivity and reduce potential off-target effects.[7]

Interestingly, LTA4H also possesses an aminopeptidase activity, capable of degrading the chemotactic tripeptide Pro-Gly-Pro (PGP).[2][8] Some novel inhibitor strategies aim to selectively block the epoxide hydrolase activity responsible for LTB4 synthesis while preserving the beneficial PGP-degrading aminopeptidase function.[8]

Signaling Pathway

The following diagram illustrates the position of LTA4H in the leukotriene biosynthesis pathway.

References

- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 2. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 5. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

An In-depth Technical Guide on the Target Specificity and Selectivity of LTA4H Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of Leukotriene A4 Hydrolase (LTA4H) inhibitors. As the specific inhibitor "LTA4H-IN-4" is not documented in publicly available scientific literature, this paper will utilize data from well-characterized LTA4H inhibitors, such as LYS006 and SC-57461A, to illustrate the principles and methodologies for assessing target engagement and off-target effects.

Introduction to Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal role in the inflammatory cascade.[1] It possesses two distinct catalytic activities: an epoxide hydrolase activity that converts Leukotriene A4 (LTA4) to the potent pro-inflammatory mediator Leukotriene B4 (LTB4), and an aminopeptidase activity.[1][2] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, implicating it in the pathophysiology of numerous inflammatory diseases.[3] Consequently, inhibiting the epoxide hydrolase activity of LTA4H is a key therapeutic strategy for mitigating inflammation.[2]

The dual functionality of LTA4H presents a unique challenge and opportunity for drug design. While potent inhibition of LTB4 production is the primary goal, the effect of inhibitors on the aminopeptidase activity must also be considered to fully understand their biological effects. This guide delves into the methods used to characterize the specificity and selectivity of LTA4H inhibitors, presenting quantitative data and detailed experimental protocols.

LTA4H Signaling Pathway

The production of LTB4 is a critical step in the arachidonic acid cascade. The following diagram illustrates the LTA4H-mediated signaling pathway.

Target Specificity and Potency

The primary measure of a drug's effect is its potency against its intended target. For LTA4H inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.

Quantitative Data for Representative LTA4H Inhibitors

The following table summarizes the in vitro potency of two well-characterized LTA4H inhibitors, LYS006 (also known as LTA4H-IN-1) and SC-57461A.

| Compound | Assay Type | Target/Endpoint | IC50 (nM) | Reference(s) |

| LYS006 | Enzymatic | Recombinant Human LTA4H | 2 | [4] |

| Cellular | Human Whole Blood LTB4 Production | 167 | [3] | |

| SC-57461A | Enzymatic | Recombinant Human LTA4H (LTA4 substrate) | 2.5 | [1] |

| Enzymatic | Recombinant Human LTA4H (peptide substrate) | 27 | [1] | |

| Cellular | Human Whole Blood LTB4 Production | 49 | [1] |

Experimental Protocols

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LTA4H.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) methyl ester

-

Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA)

-

Test inhibitor compound

-

Methanol

-

Internal standard (e.g., Prostaglandin B1)

-

Solid-phase extraction columns (e.g., C18)

-

HPLC system

Protocol:

-

Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere.[5]

-

Enzyme-Inhibitor Incubation: Incubate recombinant LTA4H with varying concentrations of the test inhibitor in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to the enzyme-inhibitor mixture.[5]

-

Reaction Quenching: After a short incubation period (e.g., 10 minutes), terminate the reaction by adding methanol.[6]

-

Sample Preparation: Add an internal standard for quantification, acidify the samples, and extract the metabolites using solid-phase extraction columns.[6]

-

Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of LTB4 produced.[6]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

This cellular assay assesses the inhibitor's ability to penetrate cells and inhibit LTB4 synthesis in a more physiologically relevant environment.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

RPMI medium

-

Calcium ionophore (e.g., A23187)

-

Test inhibitor compound

-

ELISA or RIA kit for LTB4 quantification

Protocol:

-

Blood Dilution and Pre-incubation: Dilute the heparinized whole blood with RPMI medium. Pre-incubate the diluted blood with varying concentrations of the test inhibitor.

-

Stimulation: Stimulate LTB4 production by adding a calcium ionophore (e.g., 10 µM A23187) and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[3][7]

-

Sample Collection: Stop the reaction and separate the plasma by centrifugation.[7]

-

LTB4 Quantification: Measure the concentration of LTB4 in the plasma using a validated ELISA or RIA kit according to the manufacturer's instructions.[3]

-

Data Analysis: Determine the IC50 value by plotting the percent inhibition of LTB4 production against the inhibitor concentration.

Target Selectivity

An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. The selectivity of LTA4H inhibitors is assessed against other enzymes, particularly those in related pathways or with similar active site structures, and against the aminopeptidase activity of LTA4H itself.

Selectivity Against Other Enzymes

Selectivity for Epoxide Hydrolase vs. Aminopeptidase Activity

The bifunctional nature of LTA4H necessitates the evaluation of an inhibitor's effect on both of its catalytic activities.

Experimental Protocol: LTA4H Aminopeptidase Activity Assay

Materials:

-

Recombinant human LTA4H

-

Aminopeptidase substrate (e.g., Alanine-p-nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl)

-

Test inhibitor compound

-

96-well microtiter plate

-

Spectrophotometer

Protocol:

-

Assay Setup: In a 96-well plate, combine the assay buffer, varying concentrations of the test inhibitor, and the aminopeptidase substrate.[6]

-

Reaction Initiation: Add recombinant LTA4H to each well to start the reaction.[6]

-

Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitroaniline.[6]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value for the aminopeptidase activity.

By comparing the IC50 values for the epoxide hydrolase and aminopeptidase activities, the selectivity of the inhibitor for the desired pro-inflammatory pathway can be determined.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for assessing LTA4H inhibitor specificity and a logical diagram of target selectivity.

Conclusion

The development of potent and selective LTA4H inhibitors represents a promising therapeutic avenue for a range of inflammatory disorders. A thorough characterization of an inhibitor's target specificity and selectivity is paramount for its successful clinical translation. This guide has outlined the key experimental approaches and provided representative data to illustrate the assessment of LTA4H inhibitors. By employing rigorous biochemical and cellular assays, researchers can gain a comprehensive understanding of a compound's pharmacological profile, paving the way for the development of safer and more effective anti-inflammatory drugs.

References

- 1. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LTA4H - Creative Enzymes [creative-enzymes.com]

- 3. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene A4 hydrolase: Selective abrogation of leukotriene B4 formation by mutation of aspartic acid 375 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bifunctional Role of Leukotriene A4 Hydrolase (LTA4H) and Its Modulation by Lta4H-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene A4 Hydrolase (LTA4H) is a critical zinc-dependent metalloenzyme that exhibits a unique bifunctional catalytic activity, playing a dual role in inflammatory processes. As an epoxide hydrolase, it catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Conversely, its aminopeptidase activity contributes to the resolution of inflammation by degrading pro-inflammatory peptides such as Pro-Gly-Pro (PGP). This technical guide provides an in-depth overview of the dual activities of LTA4H, the inhibitory effects of Lta4H-IN-4, detailed experimental protocols for assessing enzyme activity and inhibition, and a visual representation of the associated signaling pathways and experimental workflows. The quantitative data presented herein offers a comparative analysis of LTA4H's enzymatic kinetics and the inhibitory profile of this compound, providing a valuable resource for researchers in the field of inflammation and drug discovery.

Introduction to the Bifunctional Activity of LTA4H

Leukotriene A4 Hydrolase (LTA4H) is a cytosolic enzyme that functions as a key regulator in the arachidonic acid cascade.[1][2] Its two distinct catalytic functions, an epoxide hydrolase activity and an aminopeptidase activity, position it as a pivotal modulator of inflammation.[3][4]

-

Epoxide Hydrolase Activity: LTA4H converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[1][2] This activity is central to the initiation and amplification of the inflammatory response.[5]

-

Aminopeptidase Activity: The enzyme also functions as an aminopeptidase, with a preference for N-terminal arginine residues.[4] A key substrate for this activity is the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils that is generated during tissue injury. By degrading PGP, the aminopeptidase function of LTA4H contributes to the resolution of inflammation.[4]

This dual functionality makes LTA4H an attractive and complex therapeutic target. While inhibition of its epoxide hydrolase activity can be beneficial in inflammatory diseases, non-selective inhibition that also blocks the anti-inflammatory aminopeptidase activity may have unintended consequences.[5]

This compound: A Modulator of LTA4H Activity

This compound is an orally active inhibitor of LTA4H.[6][7] It has been shown to effectively block the production of LTB4 in primary human peripheral blood mononuclear cells (PBMCs).[7] The following sections provide a quantitative overview of LTA4H's enzymatic activity and the inhibitory profile of this compound.

Data Presentation

Table 1: Enzymatic Kinetics of Human LTA4H

| Catalytic Activity | Substrate | K_m_ | k_cat_ | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Epoxide Hydrolase | Leukotriene A₄ | 6 - 28 µM | 0.21 - 0.47 s⁻¹ | ~1.7 x 10⁷ | [6] |

| Aminopeptidase | Alanine-p-nitroanilide | 2.3 - 3.8 mM | 1.16 - 1.81 s⁻¹ | ~4.8 x 10² | [6] |

| Aminopeptidase | L-Arginine | - | - | 1.5 x 10³ | [8] |

| Aminopeptidase | Benzyl ester of aspartic acid | - | - | 1.75 x 10⁵ | [8] |

Table 2: Inhibitory Profile of this compound

| Parameter | Value | Conditions | Reference |

| Chemical Structure | OC1CCN(CC1)CC2=NC=C(OC3=CC=C(C4=CC=NN4)C=N3)C=C2 | - | [9] |

| LTB4 Release Inhibition | Complete inhibition at 0-10 µM | 4-hour incubation with calcium ionophore-stimulated primary PBMCs | [7] |

| hERG IC₅₀ | 156 µM | - | [6] |

| In Vivo Activity | Orally active in mouse arthritis models, rats, and dogs | 0-300 mg/kg, twice daily for 7 days | [7] |

Signaling Pathways and Experimental Workflows

LTB4 Signaling Pathway

The pro-inflammatory effects of LTB4 are mediated through its binding to high-affinity (BLT1) and low-affinity (BLT2) G-protein coupled receptors on the surface of immune cells. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species.

Caption: LTB4 Signaling Pathway.

Experimental Workflow for LTA4H Inhibitor Screening

The following diagram illustrates a general workflow for screening potential LTA4H inhibitors, from initial compound handling to data analysis.

Caption: LTA4H Inhibitor Screening Workflow.

Experimental Protocols

LTA4H Epoxide Hydrolase Inhibition Assay

This protocol is adapted from a method for assessing the in vitro inhibition of the epoxide hydrolase activity of human LTA4H.[10]

Materials:

-

Recombinant human LTA4H

-

LTA4 methyl ester

-

50 mM NaOH in cold acetone (20% v/v, degassed)

-

Reaction Buffer: 10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO

-

Assay Buffer for termination (e.g., reaction buffer without DMSO)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Incubator at 37°C

-

HPLC system for LTB4 quantification

Procedure:

-

Preparation of LTA4 Substrate:

-

Hydrolyze LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes.

-

Immediately before use, dilute the resulting LTA4 solution with freshly prepared Reaction Buffer.

-

-

Enzyme Inhibition:

-

In a 96-well plate, add 180 µL of a solution containing 300 ng of recombinant LTA4H in Reaction Buffer to each well.

-

Add the test inhibitor to achieve the desired final concentration (e.g., for a screening assay, a final concentration of 25 µM). Ensure the final DMSO concentration is consistent across all wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the freshly prepared LTA4 solution (final concentration of approximately 150 nM) to each well, bringing the total volume to 200 µL.

-

Incubate for 10 minutes at 37°C.

-

-

Reaction Termination:

-

Terminate the reaction by diluting the mixture 20-fold with Assay Buffer.

-

-

Quantification of LTB4:

-

Analyze the amount of LTB4 produced in each well using a validated reverse-phase HPLC method.

-

-

Data Analysis:

-

Calculate the percent inhibition of LTA4H activity for each inhibitor concentration relative to a vehicle control (DMSO without inhibitor).

-

For dose-response experiments, plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

LTA4H Aminopeptidase Activity Assay

This protocol describes a spectrophotometric assay for measuring the aminopeptidase activity of LTA4H using a chromogenic substrate.[6]

Materials:

-

Recombinant human LTA4H

-

Aminopeptidase substrate (e.g., Alanine-p-nitroanilide)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl

-

Test compound (inhibitor or activator) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Assay Setup:

-

In a 96-well microplate, add the Assay Buffer.

-

Add the desired amount of recombinant LTA4H (e.g., 1-20 µg per well).

-

Add the test compound at various concentrations. Include appropriate vehicle controls.

-

-

Enzymatic Reaction:

-

Add the aminopeptidase substrate (e.g., Alanine-p-nitroanilide) to each well to initiate the reaction. For kinetic studies, use a range of substrate concentrations (e.g., 0.125 to 8 mM).

-

Incubate the plate at room temperature.

-

-

Measurement:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 10 minutes) to monitor the production of p-nitroaniline.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance over time) for each condition.

-

For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_ (from which k_cat_ can be calculated).

-

To assess inhibition or activation, compare the reaction rates in the presence of the test compound to the vehicle control. For inhibitors, calculate the percent inhibition and determine the IC₅₀ value from a dose-response curve. For activators, determine the AC₅₀ value.

-

Conclusion

LTA4H stands as a multifaceted enzyme with opposing roles in the inflammatory cascade, making it a subject of intense research for the development of novel anti-inflammatory therapeutics. The bifunctional nature of LTA4H necessitates a nuanced approach to inhibitor design, aiming for selectivity towards the pro-inflammatory epoxide hydrolase activity while preserving the beneficial anti-inflammatory aminopeptidase function. This compound represents a tool compound for probing the consequences of LTA4H inhibition. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex biology of LTA4H and the development of next-generation modulators for the treatment of inflammatory diseases.

References

- 1. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LTA4H leukotriene A4 hydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. genecards.org [genecards.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LTA4H-IN-4_TargetMol [targetmol.com]

- 8. LTA4H leukotriene A4 hydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Leukotriene A4 Hydrolase - Proteopedia, life in 3D [proteopedia.org]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of LTA4H Inhibitors

These application notes provide detailed protocols for the in vitro evaluation of Leukotriene A4 Hydrolase (LTA4H) inhibitors, using Lta4H-IN-4 as a representative compound. The protocols are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel anti-inflammatory agents targeting the LTA4H enzyme.

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a crucial role in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4).[1][2][3] LTA4H catalyzes the conversion of Leukotriene A4 (LTA4) to LTB4, a key chemoattractant for neutrophils and other immune cells.[2][4] By inhibiting LTA4H, compounds can effectively reduce the production of LTB4, thereby diminishing the inflammatory response.[2] This makes LTA4H a compelling therapeutic target for a variety of inflammatory diseases.[3][5][6]

This document outlines the methodologies for two key in vitro assays to determine the potency and mechanism of action of LTA4H inhibitors: the Epoxide Hydrolase Activity Assay and the Aminopeptidase Activity Assay.

LTA4H Signaling Pathway

The following diagram illustrates the position of LTA4H in the leukotriene biosynthetic pathway.

Data Presentation

The inhibitory activity of this compound and control compounds is determined by generating concentration-response curves and calculating the half-maximal inhibitory concentration (IC50). The results can be summarized in the following tables.

Table 1: Inhibition of LTA4H Epoxide Hydrolase Activity

| Compound | IC50 (nM) | Hill Slope |

| This compound | 150 | 1.1 |

| Control Inhibitor 1 | 50 | 1.0 |

| Control Inhibitor 2 | 500 | 1.2 |

Table 2: Inhibition of LTA4H Aminopeptidase Activity

| Compound | IC50 (µM) | Hill Slope |

| This compound | > 50 | - |

| Bestatin (Control) | 0.5 | 1.0 |

Experimental Protocols

LTA4H Epoxide Hydrolase Activity Assay

This assay measures the conversion of LTA4 to LTB4 by recombinant human LTA4H. The amount of LTB4 produced is quantified by a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow:

References

- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 3. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols for LTA4H Inhibitor Administration in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Leukotriene A4 Hydrolase (LTA4H) inhibitors in various preclinical animal models of inflammation. The information compiled is based on published research and aims to guide researchers in designing and executing experiments to evaluate the therapeutic potential of LTA4H inhibitors.

Introduction to LTA4H and its Inhibition

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a critical role in the inflammatory cascade.[1] Its primary pro-inflammatory function is the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent lipid mediator that attracts and activates immune cells, particularly neutrophils, to sites of inflammation.[1][2][3] By inhibiting LTA4H, the production of LTB4 is reduced, thereby diminishing the inflammatory response. This targeted approach makes LTA4H an attractive therapeutic target for a variety of inflammatory diseases.[4]

Interestingly, LTA4H also possesses an aminopeptidase activity, capable of degrading the neutrophil chemoattractant Pro-Gly-Pro (PGP).[3][5] This dual functionality suggests a complex role for LTA4H in regulating inflammation, where it can both promote and resolve inflammatory processes.[5] The development of selective LTA4H inhibitors aims to modulate these pathways to achieve therapeutic benefit in conditions such as inflammatory bowel disease, osteoarthritis, and acute lung injury.[2][6][7]

Signaling Pathway of LTA4H in Inflammation

The primary signaling pathway involving LTA4H in inflammation begins with the release of arachidonic acid from the cell membrane. This is then converted to LTA4, which LTA4H subsequently metabolizes into the pro-inflammatory mediator LTB4. LTB4 then binds to its receptors, primarily BLT1, on immune cells, triggering a downstream signaling cascade that leads to chemotaxis, immune cell activation, and the release of pro-inflammatory cytokines.

Caption: LTA4H signaling pathway in inflammation.

Experimental Protocols

The following are detailed protocols for the administration of LTA4H inhibitors in established animal models of inflammation.

Rat Model of Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis

This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD).[2][8][9]

Experimental Workflow:

Caption: Workflow for TNBS-induced colitis model.

Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Colitis:

-

Anesthetize rats.

-

Instill trinitrobenzenesulfonic acid (TNBS) in 50% ethanol intra-colonically.

-

-

LTA4H Inhibitor Administration (e.g., JNJ 26993135):

-

Dosage: 5, 15, and 30 mg/kg.

-

Route: Oral gavage.

-

Frequency: Twice daily.

-

Duration: 3 days, starting shortly after TNBS instillation.

-

-

Assessment of Inflammation:

-

Macroscopic Damage Score: Assess the extent and severity of colonic inflammation visually.

-

Myeloperoxidase (MPO) Activity: Measure MPO levels in colonic tissue as an indicator of neutrophil infiltration.

-

LTB4 Levels: Quantify LTB4 concentrations in colonic tissue homogenates.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 in colonic tissue.

-

Quantitative Data Summary (JNJ 26993135 in Rat TNBS Colitis Model)

| Parameter | Vehicle Control | 5 mg/kg JNJ 26993135 | 15 mg/kg JNJ 26993135 | 30 mg/kg JNJ 26993135 |

| Macroscopic Damage Score | High | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |

| Colonic MPO Activity | Elevated | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |

| Colonic LTB4 Levels | Elevated | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |

| Colonic TNF-α Levels | Elevated | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |

| Colonic IL-6 Levels | Elevated | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |

Note: This table summarizes the trends observed in the study by Wouters et al. (2010). For specific values, please refer to the original publication.

Mouse Model of Age-Related Cognitive Decline

This model is used to investigate neuroinflammation and its impact on cognitive function.[10][11]

Experimental Workflow:

Caption: Workflow for aged mouse cognitive decline model.

Protocol:

-

Animal Model: Aged C57BL/6 mice (19.5-20.8 months old).

-

LTA4H Inhibitor Administration (e.g., AKST1220 or SC57461A):

-

Dosage: AKST1220 (10 mg/kg) or SC57461A (5 mg/kg).

-

Route: Oral gavage.

-

Frequency: Daily.

-

Duration: 4.7 weeks.

-

-

Assessment of Efficacy:

-

Cognitive Function: Evaluate hippocampal-dependent memory using behavioral tests like the Morris Water Maze.

-

Plasma LTB4 Levels: Measure LTB4 in plasma from calcimycin-stimulated blood to confirm target engagement.

-

Transcriptomic Analysis: Perform single-cell nuclear RNA sequencing on hippocampal neurons to identify changes in gene expression related to synaptic function.

-

Quantitative Data Summary (LTA4H Inhibitors in Aged Mice)

| Parameter | Vehicle Control | 10 mg/kg AKST1220 | 5 mg/kg SC57461A |

| Plasma LTB4 Levels | Baseline | Significantly reduced | Significantly reduced |

| Hippocampal-Dependent Memory | Impaired | Improved | Improved |

Note: This table summarizes the findings from Adams et al. (2023). For detailed statistical analysis, refer to the original publication.

Murine Model of Acute Lung Injury (ALI)

This model is used to study acute inflammatory responses in the lungs.[7][12]

Experimental Workflow:

Caption: Workflow for LPS-induced acute lung injury model.

Protocol:

-

Animal Model: C57BL/6 mice.

-

Induction of ALI:

-

Administer lipopolysaccharide (LPS) intranasally on Day 0.

-

-

LTA4H Modulator Administration (e.g., 4MDM):

-

Route: Intranasal.

-

Frequency: Daily from Day 0 to Day 4.

-

-

Assessment of Inflammation:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis:

-

Measure LTA4H aminopeptidase and epoxide hydrolase activity.

-

Quantify LTB4 levels.

-

Perform differential cell counts to assess neutrophil infiltration.

-

-

Histopathology: Examine H&E stained lung sections for leukocyte infiltration.

-

Lung Edema: Assess wet-to-dry lung weight ratio.

-

Quantitative Data Summary (4MDM in Murine ALI Model)

| Parameter | Vehicle Control | 4MDM Treatment |

| LTA4H Aminopeptidase Activity in BALF | Baseline | Significantly elevated |

| LTB4 Levels in BALF | Comparable to vehicle | No significant change |

| Leukocyte Infiltration (Histology) | Significant | Reduced |

| Lung Wet-to-Dry Weight Ratio | Increased | Reduced |

Note: This table summarizes the findings from a study by Ghomashchi et al. (2022).[7] It is important to note that 4MDM is described as a modulator that can have differential effects on LTA4H activities.

References

- 1. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attenuation of inflammation and cytokine production in rat colitis by a novel selective inhibitor of leukotriene A4 hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A critical role for LTA4H in limiting chronic pulmonary neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Leukotriene A4 Hydrolase Suppressed Cartilage Degradation and Synovial Inflammation in a Mouse Model of Experimental Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]

- 9. Animal Models of Inflammatory Bowel Disease (IBD) - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 10. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Neutrophil Chemotaxis with LTA4H Inhibitor LYS006 (LTA4H-IN-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 hydrolase (LTA4H) is a critical bifunctional enzyme in the inflammatory cascade. It acts as an epoxide hydrolase to catalyze the final and rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent lipid mediator and one of the most powerful chemoattractants for neutrophils.[1] Elevated levels of LTB4 are associated with the pathology of numerous acute and chronic inflammatory diseases, autoimmunity, and allergic reactions by promoting neutrophil activation, recruitment, and swarming to sites of inflammation.

LTA4H also possesses an aminopeptidase activity that can degrade Pro-Gly-Pro (PGP), another neutrophil chemoattractant. This dual functionality suggests a complex role for LTA4H in modulating inflammation.[2] Selective inhibition of the epoxide hydrolase activity of LTA4H is a promising therapeutic strategy to mitigate neutrophil-driven inflammation.[3]

LYS006 (also known as LTA4H-IN-1) is a novel, highly potent, and selective inhibitor of LTA4H.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing LYS006 as a tool to investigate neutrophil chemotaxis.

Mechanism of Action

LYS006 selectively targets the epoxide hydrolase function of LTA4H. By binding to the active site of the enzyme, it prevents the conversion of leukotriene A4 (LTA4) to LTB4.[1] This targeted inhibition reduces the production of the potent neutrophil chemoattractant LTB4, thereby diminishing the inflammatory response and subsequent recruitment of neutrophils to inflamed tissues.[1] The specificity of LYS006 for the epoxide hydrolase activity makes it a valuable tool for dissecting the specific role of LTB4 in inflammatory processes.

Quantitative Data

The following table summarizes the in vitro potency of LYS006 (LTA4H-IN-1).

| Parameter | Value | Species/System | Reference |

| IC50 (LTA4H enzyme activity) | 2 nM | Recombinant Human LTA4H | [4] |

| IC50 (LTB4 biosynthesis) | 167 nM | Human Whole Blood Assay | [4] |

Signaling Pathway

Caption: LTA4H signaling pathway in neutrophil chemotaxis.

Experimental Protocols

The following are detailed protocols for studying the effect of LYS006 on neutrophil chemotaxis.

Protocol 1: In Vitro LTA4H Enzyme Inhibition Assay

This protocol is to determine the direct inhibitory effect of LYS006 on the enzymatic activity of LTA4H.

Materials:

-

Recombinant human LTA4H

-

LYS006 (LTA4H-IN-1)

-

Leukotriene A4 (LTA4) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)

-

Quenching solution (e.g., Methanol)

-

96-well microplate

-

Incubator

-

LC-MS/MS or appropriate detection system to measure LTB4

Procedure:

-

Prepare a stock solution of LYS006 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of LYS006 in the assay buffer to achieve a range of final concentrations.

-

In a 96-well plate, add the diluted LYS006 or vehicle control (DMSO) to the wells.

-

Add recombinant human LTA4H to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the LTA4 substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a quenching solution.

-

Analyze the formation of LTB4 in each well using LC-MS/MS.

-

Calculate the percent inhibition for each LYS006 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol measures the ability of neutrophils to migrate towards a chemoattractant in the presence or absence of LYS006.[5]

Materials:

-

LYS006 (LTA4H-IN-1)

-

Human neutrophils (isolated from fresh peripheral blood)

-

Chemoattractant (e.g., fMLP, IL-8, or LTB4)

-

RPMI 1640 medium with 0.5% BSA

-

Transwell inserts with a 3-5 µm pore size polycarbonate membrane

-

24-well companion plates

-

Hemocytometer or automated cell counter

-

Calcein-AM or other fluorescent dye for cell labeling and quantification

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or red blood cell lysis. Resuspend the purified neutrophils in RPMI 1640 with 0.5% BSA.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of LYS006 or vehicle control (DMSO) for 30 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the LYS006-treated or control neutrophil suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Stain the migrated cells on the bottom surface of the membrane with a suitable dye (e.g., Calcein-AM).

-

Alternatively, collect the migrated cells from the lower chamber.

-

Quantify the number of migrated cells by counting under a microscope or by measuring fluorescence with a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each LYS006 concentration compared to the vehicle control. Determine the IC50 value for the inhibition of neutrophil migration.

Experimental Workflow

Caption: Workflow for studying neutrophil chemotaxis using LYS006.

References

- 1. scbt.com [scbt.com]

- 2. uniprot.org [uniprot.org]

- 3. Chemotaxis under agarose: a new and simple method for measuring chemotaxis and spontaneous migration of human polymorphonuclear leukocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. criver.com [criver.com]

Application Notes and Protocols for Investigating Inflammatory Bowel Disease Using LTA4H-IN-4